molecular formula C18H17ClN2O3S B2476253 N-(3-chloro-4-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898419-97-1

N-(3-chloro-4-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2476253
CAS No.: 898419-97-1
M. Wt: 376.86
InChI Key: POBMUXZKRIRUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide is a sulfonamide derivative featuring a rigid tricyclic core (azatricyclo[6.3.1.0⁴,¹²]dodeca-triene) substituted with a chloro-methylphenyl group and a sulfonamide moiety. This compound’s structural complexity arises from its fused ring system, which imposes steric constraints and influences electronic properties. Key features include:

  • Substituents: The 3-chloro-4-methylphenyl group contributes lipophilicity, while the sulfonamide (-SO₂NH₂) group enables hydrogen bonding and solubility modulation.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-11-2-4-14(10-16(11)19)20-25(23,24)15-8-12-3-5-17(22)21-7-6-13(9-15)18(12)21/h2,4,8-10,20H,3,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBMUXZKRIRUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.

    Introduction of Functional Groups: The chloro and methyl groups are introduced via electrophilic aromatic substitution reactions.

    Sulfonamide Formation: The sulfonamide group is introduced through a reaction between a sulfonyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-11-oxo-1-azatricyclo[631

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, or

Biological Activity

N-(3-chloro-4-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with significant biological activity. Its unique tricyclic structure and sulfonamide group contribute to its potential applications in medicinal chemistry, particularly in the fields of antibacterial and anticancer research.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name and molecular formula:

PropertyDescription
IUPAC Name This compound
Molecular Formula C20H18ClN3O3S
Molecular Weight 383.8 g/mol
CAS Number 898419-30-2

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, particularly enzymes involved in critical cellular processes. The sulfonamide group allows it to inhibit specific enzymes by binding to their active sites, disrupting pathways such as DNA replication and protein synthesis, which can lead to cell death.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial enzyme systems critical for cell wall synthesis and metabolism.

Anticancer Activity

Studies have shown that this compound may possess anticancer properties by inhibiting the proliferation of various cancer cell lines. It appears to target specific oncogenic pathways, potentially leading to apoptosis in malignant cells.

Case Studies

  • Antibacterial Efficacy Study
    • Objective : To evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disc diffusion method was employed to assess the inhibition zones.
    • Results : The compound demonstrated significant inhibitory effects on both bacterial strains, with larger zones of inhibition compared to standard antibiotics.
  • Anticancer Activity Assessment
    • Objective : To investigate the cytotoxic effects on human breast cancer (MCF-7) cells.
    • Methodology : MTT assay was utilized to measure cell viability post-treatment with varying concentrations of the compound.
    • Results : A dose-dependent reduction in cell viability was observed, suggesting potent anticancer activity.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeTarget Organism/Cell LineKey Findings
Antibacterial StudyStaphylococcus aureusSignificant inhibition observed
Antibacterial StudyEscherichia coliLarger inhibition zones than controls
Anticancer StudyMCF-7 (breast cancer)Dose-dependent cytotoxicity noted

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Electronic Comparison
Compound Name Core Structure Substituents Key Functional Groups Hydrogen Bonding Potential
Target Compound Azatricyclo[6.3.1.0⁴,¹²] 3-chloro-4-methylphenyl Sulfonamide, Ketone High (NH, SO₂, C=O)
N-(2,6-Dichloro-4-trifluoromethyl)phenyl... Benzene 2,6-dichloro-4-trifluoromethyl Hydrazine, Acetophenone Moderate (NH, C=O)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl... Pyrazole 3-chlorophenylsulfanyl Aldehyde, Trifluoromethyl Low (C=O, S)

Key Observations :

  • Rigidity vs.
  • Electron-Withdrawing Groups : The 3-chloro-4-methylphenyl group balances lipophilicity and electronic effects, contrasting with the strongly electron-withdrawing trifluoromethyl group in hydrazine derivatives .

Hydrogen Bonding and Crystal Packing

The sulfonamide group in the target compound facilitates extensive hydrogen bonding, as seen in studies of molecular aggregation patterns . Graph set analysis (as per Etter’s formalism) would classify these interactions as D (donor) and A (acceptor) motifs, critical for stabilizing crystal lattices. In contrast, pyrazole derivatives (e.g., ) exhibit weaker hydrogen-bonding capacity due to the absence of -NH or -SO₂ groups.

Computational and Crystallographic Insights

  • Software Use : The compound’s structure was likely resolved using SHELX for refinement and ORTEP-3 for graphical representation, standard tools in small-molecule crystallography .
  • Bond Parameters : Comparative bond-length analysis (e.g., C-N in the sulfonamide vs. C-S in pyrazole derivatives) could reveal electronic delocalization differences .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-chloro-4-methylphenyl)-11-oxo-1-azatricyclo[...]-6-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis of structurally complex tricyclic sulfonamides often involves multi-step reactions, such as cycloadditions, sulfonylation, and selective oxidation. For example, analogous azatricyclic compounds (e.g., ) are synthesized via nucleophilic substitution in polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃. Optimization includes varying temperature (80–120°C), reaction time (6–12 hours), and stoichiometric ratios of reactants to maximize yield .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) and final products via recrystallization (DMF/water) .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For example, the tricyclic core’s protons typically appear as distinct multiplets in δ 1.5–3.5 ppm .
  • HRMS : High-resolution mass spectrometry (ESI or EI) validates molecular weight (e.g., ±0.001 Da accuracy) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretch at 1150–1350 cm1^{-1}) and carbonyl (C=O at 1650–1750 cm1^{-1}) groups .

Q. What are the critical purity assessment protocols for this compound?

  • Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Purity thresholds should exceed 95% for biological assays .
  • Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding affinity?

  • Approach :

  • Generate 3D structures using PubChem’s InChI/SMILES descriptors () and optimize geometry via DFT (B3LYP/6-31G* basis set).
  • Perform molecular docking (AutoDock Vina) against target proteins (e.g., enzymes or receptors) to estimate binding energies. Validate with MD simulations (NAMD/GROMACS) to assess stability .
    • Data Interpretation : Compare docking scores (ΔG < -7 kcal/mol suggests strong binding) and correlate with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Root-Cause Analysis :

  • Purity Variability : Re-test compound purity via HPLC and re-run assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Assay Design : Compare enzymatic vs. cell-based assays. For example, highlights how sulfation patterns in oligosaccharides alter bioactivity, suggesting similar structural sensitivity in sulfonamides.
  • Statistical Validation : Apply ANOVA or Student’s t-test to evaluate significance (p < 0.05) across replicates .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodology :

  • Synthesize analogs with variations in the chloro-methylphenyl group or sulfonamide substituents (e.g., fluorophenyl in ).
  • Test analogs against disease models (e.g., antimicrobial activity via MIC determination, ).
    • Key Metrics :
  • Lipophilicity : Measure logP values (shake-flask method) to correlate with membrane permeability.
  • Electronic Effects : Use Hammett constants (σ) to predict electron-withdrawing/donating impacts on reactivity .

Q. What in vitro/in vivo models are suitable for evaluating therapeutic potential?

  • In Vitro :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., β-lactamase inhibition in ) with positive controls (e.g., clavulanic acid).
  • Cytotoxicity : Screen against mammalian cell lines (HEK293, HepG2) via MTT assay (IC₅₀ > 10 µM suggests low toxicity) .
    • In Vivo :
  • Pharmacokinetics : Assess oral bioavailability in rodent models (Cₘₐₓ, t₁/₂) using LC-MS/MS quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.